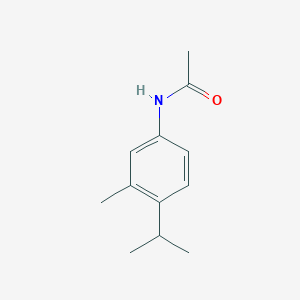

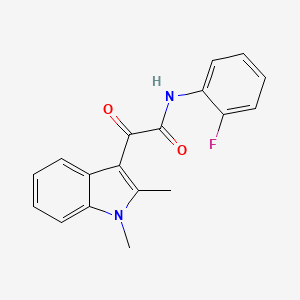

![molecular formula C14H14BClO3 B2912757 {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid CAS No. 2246673-80-1](/img/structure/B2912757.png)

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” is a boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis . They have been used in the design of drugs and have been reported to have various biological activities .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of boronic acids .Molecular Structure Analysis

The molecular formula of “this compound” is C14H14BClO3 . Its InChI code is 1S/C14H14BClO3/c1-10-7-13(5-6-14(10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3 .Chemical Reactions Analysis

Boronic acids, such as “this compound”, have versatile reactivity and stability . They are used in various chemical reactions, including functionalizing deboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 276.53 g/mol . The storage temperature is 4°C .Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes at the molecular level, affecting the overall function of the cell .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is commonly used in the synthesis of organoboron compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The sm cross-coupling reaction, which is commonly used in the synthesis of organoboron compounds, is known for its environmentally benign nature . This suggests that the compound could potentially be stable under various environmental conditions and that its action and efficacy could be influenced by these conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid has several advantages for use in lab experiments, including:

1. High Potency: this compound is a highly potent molecule that can be used in low doses to achieve the desired effect.

2. Selectivity: this compound can selectively target specific proteins and enzymes, which reduces the risk of off-target effects.

3. Reversibility: The covalent bond formed between this compound and its target is reversible, which allows for fine-tuning of the dose and duration of the effect.

However, there are also some limitations to the use of this compound in lab experiments, including:

1. Limited Solubility: this compound has limited solubility in water, which can make it difficult to work with in some experimental setups.

2. Stability Issues: this compound can undergo degradation over time, which can affect its potency and selectivity.

3. Toxicity: this compound can be toxic at high doses, which requires careful consideration of the dose and duration of exposure in lab experiments.

Direcciones Futuras

There are several future directions for research on {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid, including:

1. Development of New Drugs: this compound has shown promise as a lead compound for the development of new drugs for cancer, diabetes, and neurodegenerative diseases. Further research is needed to optimize its potency, selectivity, and pharmacokinetic properties.

2. Mechanistic Studies: Further mechanistic studies are needed to understand the exact mode of action of this compound on its targets. This can help in the development of more selective and potent compounds.

3. Formulation Studies: Formulation studies are needed to improve the solubility and stability of this compound, which can enhance its efficacy and safety in lab experiments and clinical trials.

Conclusion:

In conclusion, this compound is a versatile molecule that has a wide range of applications in scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of new drugs and therapies. Further research is needed to optimize its potency, selectivity, and pharmacokinetic properties, and to understand its exact mode of action on its targets.

Métodos De Síntesis

The synthesis of {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid involves the reaction between 3-chloroanisole and 2-methylphenylboronic acid under the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide or toluene. The yield of this compound depends on the reaction conditions and the purity of the starting materials.

Aplicaciones Científicas De Investigación

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid has been widely used in scientific research as a tool for the development of new drugs and therapies. It is a versatile molecule that can be used in a variety of applications, including:

1. Cancer Research: this compound has shown promise as a potential anticancer agent. It can inhibit the growth of cancer cells by targeting specific proteins and enzymes involved in tumor growth.

2. Diabetes Research: this compound has been used to develop new drugs for the treatment of diabetes. It can regulate blood sugar levels by inhibiting the enzyme responsible for glucose production in the liver.

3. Neurodegenerative Diseases: this compound has been shown to have neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety data sheet for “{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if necessary .

Propiedades

IUPAC Name |

[4-[(3-chlorophenyl)methoxy]-2-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BClO3/c1-10-7-13(5-6-14(10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTKJCBCYXDWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

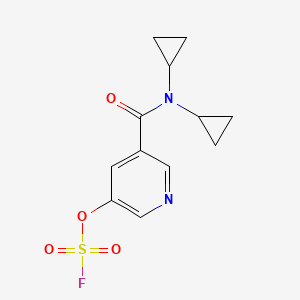

![1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2912674.png)

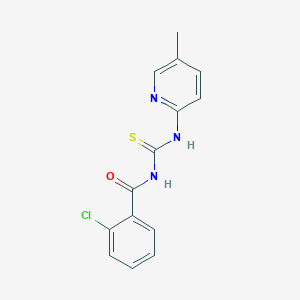

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2912677.png)

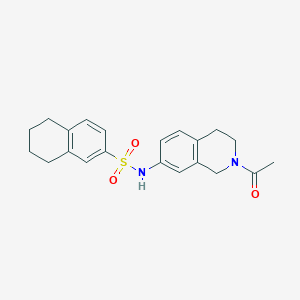

![5-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B2912685.png)

![ethyl 2-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2912687.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2912689.png)

![5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2912693.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2912697.png)